5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique properties, including high thermal stability, low water absorption, and excellent mechanical properties
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of eugenol, ethylenediamine, and paraformaldehyde in a solventless approach . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzoxazine ring. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . Additionally, its unique properties make it suitable for use in industrial applications such as the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and inflammation .
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of properties. Similar compounds include 2,5-bis(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and 9-chloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-21-9-5-8-18-20-14-19(15-6-3-2-4-7-15)25-26(20)23(28-22(18)21)16-10-12-17(24)13-11-16/h2-13,20,23H,14H2,1H3 |
InChI Key |
OXUTWAQDJGPUBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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